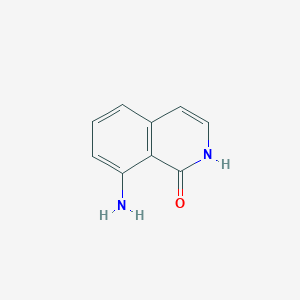

8-Aminoisoquinolin-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-amino-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMPRYSFGIABNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Aminoisoquinolin-1-ol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 8-Aminoisoquinolin-1-ol

Abstract

The isoquinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific functionalization of this scaffold is critical for modulating its pharmacological profile. This guide provides a comprehensive technical overview of a plausible synthetic route to 8-aminoisochinolin-1-ol, a derivative with significant potential for drug discovery and materials science. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and outline a complete workflow for its structural characterization using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to explore the chemical space and therapeutic potential of novel isoquinolone derivatives.

Introduction: The Significance of the Isoquinolone Core

Isoquinolones, or isoquinolin-1(2H)-ones, are nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their versatile biological activities.[1] Their derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The introduction of an amino group at the 8-position and a hydroxyl group at the 1-position (existing in tautomeric equilibrium with its lactam form) creates a unique molecule, 8-aminoisochinolin-1-ol. This specific arrangement of functional groups offers multiple points for further chemical modification and presents a unique pharmacophore for interaction with biological targets.

The amino group at the 8-position can serve as a key site for fine-tuning the molecule's physicochemical properties and biological activity, a strategy successfully employed in the development of 8-aminoquinoline-based drugs like the antimalarial agent primaquine.[4] The isoquinolin-1-ol core provides a rigid scaffold that can be strategically decorated to optimize target binding and pharmacokinetic profiles. This guide aims to provide a robust framework for the synthesis and definitive characterization of this promising molecular entity.

A Plausible Multi-Step Synthesis of this compound

While a direct, single-step synthesis of 8-aminoisochinolin-1-ol is not prominently described in the literature, a logical and effective multi-step pathway can be designed based on well-established transformations of the isoquinoline ring system. The proposed route begins with the commercially available 8-nitroisoquinoline and proceeds through a hydroxylation step followed by the reduction of the nitro group.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 8-Nitroisoquinolin-1-ol

Causality and Mechanistic Insight: The introduction of a hydroxyl group at the C1 position of an isoquinoline ring can be effectively achieved via its N-oxide. The process involves two key stages. First, the nitrogen atom of the isoquinoline ring is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This N-oxide is then subjected to treatment with acetic anhydride (Ac₂O) and heat. This triggers a rearrangement reaction where the acetate anion attacks the C1 position, which is now electrophilically activated. Subsequent hydrolysis of the resulting acetate ester yields the desired hydroxyl group, leading to the formation of 8-nitroisoquinolin-1-ol.

Experimental Protocol: Synthesis of 8-Nitroisoquinolin-1-ol

-

N-Oxide Formation:

-

Dissolve 8-nitroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-nitroisoquinoline N-oxide.

-

-

Hydroxylation:

-

Place the crude N-oxide in a round-bottom flask and add acetic anhydride (a 5-10 fold excess by volume).

-

Heat the mixture to reflux (approx. 130-140 °C) for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice to hydrolyze the excess acetic anhydride.

-

Neutralize the solution with a saturated sodium carbonate solution. The product, 8-nitroisoquinolin-1-ol, often precipitates as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Step 2: Synthesis of this compound

Causality and Mechanistic Insight: The final step involves the reduction of the aromatic nitro group to a primary amine. This is a standard and highly efficient transformation in organic synthesis. Catalytic hydrogenation is a clean and effective method, utilizing a catalyst like palladium on carbon (Pd/C) with hydrogen gas. The nitro group is reduced on the surface of the catalyst. An alternative method involves using a metal-acid system, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which is particularly effective for substrates that may be sensitive to catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

-

Catalyst & Setup:

-

In a hydrogenation vessel, suspend 8-nitroisoquinolin-1-ol (1.0 eq) and 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight) in a solvent such as methanol or ethanol.

-

-

Hydrogenation:

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. This process can take from a few hours to overnight.[5]

-

-

Work-up & Purification:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]

-

Wash the Celite pad with additional solvent (methanol or ethanol).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 8-aminoisochinolin-1-ol.

-

The product can be purified by column chromatography on silica gel or by recrystallization to yield a solid product.[5]

-

Comprehensive Characterization

Confirming the identity and purity of the synthesized 8-aminoisochinolin-1-ol is paramount. A combination of spectroscopic methods provides a complete structural profile.

Caption: Spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.

Experimental Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -OH and -NH₂.

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Predicted Spectroscopic Data:

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 9.0-11.0 (broad s, 1H)δ 6.5-8.5 (m, 5H)δ 5.0-6.5 (broad s, 2H) | Lactam/hydroxyl proton (exchangeable with D₂O)Aromatic protons on the isoquinoline coreAmino (-NH₂) protons (exchangeable with D₂O) |

| ¹³C NMR | δ 160-165δ 100-150 | C=O (lactam) carbon9 distinct signals for the aromatic carbons |

Note: The ¹H NMR spectrum of 8-aminoisoquinoline shows characteristic aromatic signals between 6.7 and 9.5 ppm and a broad amine signal at 6.22 ppm, which serves as a useful reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol:

-

Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Spectroscopic Data:

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3300-3000 | O-H Stretch | Hydroxyl (-OH) / Lactam N-H |

| ~1650 | C=O Stretch | Lactam carbonyl |

| 1600-1450 | C=C & C=N Bending | Aromatic Rings |

Reference spectra for related compounds like 8-hydroxyquinoline and 8-aminoquinoline show characteristic N-H and O-H stretches in the 3000-3500 cm⁻¹ region.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of the compound, offering definitive confirmation of its identity.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after chromatographic separation.

-

Utilize an ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an exact mass.[8]

Predicted Data:

-

Molecular Formula: C₉H₈N₂O

-

Exact Mass: 160.0637 g/mol

-

Molecular Ion Peak (M⁺): Expected at m/z ≈ 160. The high-resolution mass should be within 5 ppm of the theoretical value.

Potential Applications and Future Directions

The 8-aminoisochinolin-1-ol scaffold is a rich platform for further chemical exploration with significant potential in several fields:

-

Medicinal Chemistry: This molecule is an excellent starting point for the development of novel therapeutic agents. The primary amine can be readily derivatized to amides, sulfonamides, or ureas, allowing for the creation of a library of compounds for screening against various biological targets, including kinases, proteases, and receptors implicated in cancer and infectious diseases.[3][4] The isoquinolone core itself is a known pharmacophore in many bioactive compounds.[2]

-

Materials Science: The rigid, planar, and electron-rich nature of the isoquinoline ring system, combined with its hydrogen-bonding capabilities, makes it a candidate for the development of novel organic materials, such as fluorescent probes and organic light-emitting diodes (OLEDs).[3][9]

Future work should focus on exploring the derivatization of the 8-amino group to establish structure-activity relationships (SAR) for various biological activities. The synthesis of a focused library of analogues and their subsequent screening could lead to the discovery of potent and selective lead compounds for drug development.

Conclusion

This technical guide has outlined a rational and experimentally sound approach for the synthesis and characterization of 8-aminoisochinolin-1-ol. By leveraging established chemical transformations and a systematic workflow of modern spectroscopic analysis, researchers can confidently prepare and validate this valuable chemical entity. The unique combination of a reactive amino group and a privileged isoquinolone core makes 8-aminoisochinolin-1-ol a highly attractive building block for advancing the frontiers of medicinal chemistry and materials science.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Buy 1-Aminoisoquinoline | 1532-84-9 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. 8-Aminoisoquinoline | 23687-27-6 [chemicalbook.com]

- 6. 8-Quinolinamine [webbook.nist.gov]

- 7. 8-Hydroxyquinoline(148-24-3) IR Spectrum [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Introduction: Unveiling the 8-Aminoisoquinolin-1-ol Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 8-Aminoisoquinolin-1-ol

This compound, also identified by its tautomeric form 8-amino-1(2H)-isoquinolinone, is a heterocyclic organic compound belonging to the isoquinoline family.[1][2] With the Chemical Abstracts Service (CAS) number 216097-69-7, this molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a fused benzene and pyridine ring system with key amino and hydroxyl/keto functional groups, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its molecular structure, analytical characterization, and parameters crucial for drug design. The information presented is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. Investigations into this and similar isoquinolinone structures have highlighted their potential as antitumor agents, fluorescent probes for biological imaging, and antioxidants, underscoring their relevance in modern pharmaceutical research.[1]

Section 1: Core Molecular and Physical Properties

The fundamental identity of a chemical compound is defined by its molecular structure and basic physical characteristics. These properties are the cornerstone of its chemical behavior and application. This compound is an amino alcohol and a derivative of isoquinoline.[1]

It's important to recognize that this compound exists in tautomeric equilibrium with 8-amino-1,2-dihydroisoquinolin-1-one, a lactam form. In solid state and physiological conditions, the lactam form is generally predominant. This structural duality is a key feature influencing its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

A summary of its core properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 216097-69-7 | [1][4] |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2][5] |

| Synonyms | 8-amino-1,2-dihydroisoquinolin-1-one; 1(2H)-Isoquinolinone, 8-amino- | [1] |

Section 2: Physicochemical Parameters for Drug Development

For professionals in drug discovery and development, parameters such as acidity/basicity (pKa) and lipophilicity (logP) are critical predictors of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is fundamental to its solubility in aqueous media (like blood plasma) and its ability to cross biological membranes. For this compound, the presence of an aromatic amino group and the acidic proton of the enol or the N-H of the lactam contribute to its acid-base properties.

A predicted pKa value for the compound has been calculated to be approximately 12.42.[4] This value likely corresponds to the dissociation of the hydroxyl proton in the enol tautomer, indicating it is a very weak acid. The basicity of the amino group is also a key consideration for its interaction with biological targets and for salt formation strategies to improve solubility.

Lipophilicity (LogP)

| Parameter | Predicted Value | Significance in Drug Development |

| pKa | 12.42 ± 0.20 | [4] |

Section 3: Analytical Characterization Workflow

The definitive identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques. Each method provides unique structural information, and together they form a self-validating system for characterization.

Experimental Protocol: A Standard Analytical Workflow

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A prominent peak at m/z corresponding to [M+H]⁺, confirming the molecular weight of 160.17.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure.

-

Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

-

Expert Insight: The choice of DMSO-d₆ is crucial as its ability to form hydrogen bonds will help in observing the exchangeable protons of the -NH₂ and -NH-/-OH groups. The resulting spectra would be expected to show distinct signals for the aromatic protons on the fused ring system, as well as signals corresponding to the amino and lactam/enol protons. While specific spectral data for this exact isomer is sparse, related compounds like 8-aminoisoquinoline show characteristic aromatic proton signals between δ 6.7 and 9.5 ppm in ¹H NMR.[6]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine purity.

-

Methodology: Develop a reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid to ensure sharp peak shapes. Monitor the elution profile with a UV detector.

-

Expected Result: A single major peak indicates high purity. The retention time is a characteristic property under the specific method conditions.

-

Caption: Standard workflow for the analytical characterization of this compound.

Section 4: Synthesis, Reactivity, and Applications

Synthesis Overview

The synthesis of substituted isoquinolinones often involves multi-step reaction sequences. While specific literature on the synthesis of this compound is not detailed in the provided context, general strategies for related compounds can be inferred. For example, the synthesis of aminoisoquinolines can be achieved from precursors like bromo-nitroisoquinolines through catalytic hydrogenation.[6] Such synthetic routes offer pathways to produce the core scaffold, which can then be further functionalized.

Chemical Reactivity and Medicinal Chemistry Applications

The chemical reactivity of this compound is dictated by its key functional groups:

-

The Amino Group: This group can act as a nucleophile, allowing for the synthesis of a wide array of derivatives such as amides, sulfonamides, and ureas. This is a common strategy in medicinal chemistry to modulate a compound's properties and explore structure-activity relationships (SAR).

-

The Lactam/Enol System: The lactam nitrogen and the enolic oxygen provide sites for alkylation or acylation, further expanding the diversity of accessible derivatives.

This versatility makes this compound a valuable intermediate in the synthesis of more complex organic compounds.[1] Its demonstrated potential in various therapeutic areas highlights its importance:

-

Pharmaceutical Development: The scaffold is being investigated for its antitumor activities, making it a promising candidate for the development of new cancer therapies.[1]

-

Biological Imaging: Its inherent structural features lend themselves to the development of fluorescent probes, which are instrumental in visualizing and studying cellular processes.[1]

-

Antioxidant Applications: The compound has been explored for its antioxidant properties, which could be beneficial in treating conditions associated with oxidative stress.[1]

Conclusion

This compound is a heterocyclic compound with a rich profile of physicochemical properties that make it highly attractive for research, particularly in drug discovery. Its defined molecular structure, predictable analytical behavior, and versatile reactivity offer a solid foundation for the design and synthesis of novel molecules with therapeutic potential. The insights provided in this guide serve as a technical resource for scientists aiming to harness the unique characteristics of this promising chemical scaffold.

References

- 1. lookchem.com [lookchem.com]

- 2. 8-Aminoisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 3. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]

- 4. This compound | 216097-69-7 [amp.chemicalbook.com]

- 5. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Aminoisoquinoline | 23687-27-6 [chemicalbook.com]

8-Aminoisoquinolin-1-ol tautomerism and stability

An In-Depth Technical Guide to the Tautomerism and Stability of 8-Aminoisoquinolin-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the lactam-lactim tautomerism of 8-aminoisochinolin-1-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore the structural characteristics of the two primary tautomers, 8-aminoisochinolin-1(2H)-one (lactam) and 8-aminoisochinolin-1-ol (lactim), and critically evaluate the physicochemical factors that govern their equilibrium. This analysis synthesizes data from spectroscopic methods, computational chemistry, and established chemical principles to offer a holistic understanding of the stability and interconversion of these forms. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers in the field.

Introduction: The Phenomenon of Lactam-Lactim Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] A specific and vital class of this phenomenon is lactam-lactim tautomerism, which involves the migration of a hydrogen atom between a nitrogen and an oxygen atom within a heterocyclic amide system.[2] The lactam form contains a cyclic amide group (-C(=O)-NH-), while the lactim form possesses a cyclic iminol group (-C(OH)=N-). Understanding the delicate balance of this equilibrium is paramount in drug discovery and development, as the dominant tautomer can exhibit profoundly different physicochemical properties, including solubility, lipophilicity, hydrogen bonding capability, and, consequently, target-binding affinity.[3]

This guide focuses on 8-aminoisochinolin-1-ol, a molecule whose tautomeric state dictates its chemical behavior and potential biological activity. We will dissect the factors that stabilize each form and the methodologies used to characterize them.

The Tautomeric Forms of this compound

The tautomeric equilibrium of 8-aminoisochinolin-1-ol is defined by the interconversion between its lactam and lactim structures.

-

8-Aminoisoquinolin-1(2H)-one (Lactam Form): This tautomer features a ketone (C=O) at the C1 position and a proton on the heterocyclic nitrogen (N2). It is a cyclic amide.

-

This compound (Lactim Form): This tautomer is characterized by a hydroxyl group (-OH) at the C1 position, resulting in an aromatic isoquinoline ring system. It is a cyclic iminol.

The dynamic relationship between these two forms is central to the molecule's chemistry.

Caption: Prototropic tautomerism in 8-aminoisochinolin-1-ol.

Factors Governing the Tautomeric Equilibrium and Stability

The position of the lactam-lactim equilibrium is not static; it is profoundly influenced by a range of internal and external factors.[4] The lactam form is generally more polar than the lactim form. In many heterocyclic systems like pyridones, the lactam tautomer is significantly more stable, especially in polar solvents.[1]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the C=O group of the lactam and the N-H group, as well as the -OH and ring nitrogen of the lactim. However, due to the larger dipole moment of the lactam form, polar solvents typically shift the equilibrium significantly in its favor.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and will solvate both forms. In many isoquinoline derivatives, a mixture of tautomers is often observed in DMSO.[5]

-

Non-Polar Solvents (e.g., Chloroform, THF): In these environments, intramolecular hydrogen bonding can become a dominant stabilizing factor. The lactim tautomer, if capable of forming an internal hydrogen bond, may be more favored compared to its proportion in polar solvents.[6] Generally, non-polar solvents tend to favor the less polar lactim form.[6]

pH of the Medium

The pH of the solution can drastically alter the tautomeric landscape by favoring ionic species.

-

Acidic Conditions: Protonation is likely to occur on the exocyclic amino group or the heterocyclic nitrogen. Protonation of the lactam's carbonyl oxygen can facilitate conversion to the lactim form.

-

Basic Conditions: Deprotonation can occur at the N-H of the lactam or the O-H of the lactim. The resulting anions are resonance-stabilized, and the nature of this stabilization will influence the equilibrium.

Structural and Electronic Factors

The inherent structure of the molecule contributes significantly to the stability of each tautomer.

-

Aromaticity: The lactim form possesses a fully aromatic isoquinoline ring system. In contrast, the lactam form has a pyridinone ring, which disrupts the aromaticity of the nitrogen-containing ring. This factor intrinsically favors the lactim tautomer.[7]

-

Hydrogen Bonding: Intramolecular hydrogen bonding between the 8-amino group and the 1-hydroxyl group in the lactim form, or the 1-carbonyl in the lactam form, can be a powerful stabilizing force.[7][8]

-

Bond Energies: The keto form is often thermodynamically favored in simple systems due to the high strength of the C=O double bond compared to a C=C double bond.[7]

Caption: Key factors influencing the lactam-lactim equilibrium.

Experimental Methodologies for Characterization

Distinguishing between tautomers requires robust analytical techniques that can probe their distinct structural features. A combination of methods is often necessary for unambiguous characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution, as the proton transfer is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][9]

-

¹H NMR: The lactam form will exhibit a signal for the N-H proton (typically in the 10-11 ppm range in DMSO-d₆), while the lactim form will show an O-H proton signal.[5] The chemical shifts of the aromatic protons will also differ significantly between the two forms due to changes in electron density and aromaticity.

-

¹³C NMR: The most telling signal is that of the C1 carbon. In the lactam form, this carbon is a carbonyl (C=O) and will resonate at a characteristic downfield shift (e.g., >160 ppm). In the lactim form, it is a hydroxyl-bearing aromatic carbon (C-OH) and will appear at a lower chemical shift.[10]

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the functional groups present in each tautomer.[11]

-

Lactam: A strong, sharp absorption band corresponding to the C=O stretch is expected, typically in the range of 1640-1680 cm⁻¹.[11]

-

Lactim: This form will lack the C=O stretch but will show a broad O-H stretching band (around 3200-3400 cm⁻¹) and C=N stretching vibrations.[11]

UV-Visible Spectroscopy: The different electronic systems of the tautomers result in distinct absorption spectra. The fully aromatic lactim form is expected to have different λ_max values and molar absorptivities compared to the lactam form.[6] However, severe overlap of absorption bands can make quantification challenging without deconvolution methods.[12]

| Technique | Lactam Form (8-Aminoisoquinolin-1(2H)-one) | Lactim Form (this compound) | Reference |

| ¹H NMR | N-H proton signal (amide) | O-H proton signal (hydroxyl) | [5] |

| ¹³C NMR | C1 signal is a carbonyl (C=O) at >160 ppm | C1 signal is a C-OH at a lower chemical shift | [10] |

| IR Spectroscopy | Strong C=O stretch (~1640-1680 cm⁻¹) | Broad O-H stretch (~3200-3400 cm⁻¹), C=N stretch | [11] |

| UV-Vis | Distinct λ_max due to pyridinone chromophore | Distinct λ_max due to aromatic isoquinoline chromophore | [6][13] |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise atomic arrangement in the solid state.[14][15] This technique can unambiguously identify which tautomer is present in the crystal lattice, providing a solid-state benchmark for stability.[16] However, it's crucial to remember that the solid-state structure does not necessarily represent the equilibrium in solution.

Computational Chemistry Approaches

Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[17][18]

Methodology:

-

Geometry Optimization: The structures of both the lactam and lactim tautomers are optimized to find their lowest energy conformations. Functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or larger are commonly employed.[18][19]

-

Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy (G).

-

Solvent Modeling: Since tautomeric equilibrium is highly solvent-dependent, including solvent effects is critical. The Polarizable Continuum Model (PCM) is a common implicit method.[3] For systems with strong, specific solute-solvent interactions like hydrogen bonding, a hybrid model including one or more explicit solvent molecules can yield more accurate results.[5]

-

Energy Comparison: The relative stability is determined by comparing the calculated Gibbs free energies (ΔG) of the tautomers. The equilibrium constant (K_T) can be calculated using the equation ΔG = -RT ln(K_T).[19]

Computational studies on related hydroxyquinolines have shown good agreement with experimental data when appropriate solvent models are used.[20]

Experimental Protocols

Protocol 1: NMR Analysis of Tautomeric Equilibrium

-

Objective: To determine the ratio of lactam to lactim tautomers in solution.

-

Materials: Sample of 8-aminoisochinolin-1-ol, deuterated solvent (e.g., DMSO-d₆), NMR tubes, NMR spectrometer.

-

Procedure:

-

Prepare a solution of the compound in DMSO-d₆ at a known concentration (e.g., 5-10 mg/mL).

-

Acquire a ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Identify distinct, well-resolved signals corresponding to each tautomer. For example, use the signal of a proton at a specific position (e.g., H4) for both the lactam and lactim forms.

-

Integrate the area under the chosen peaks for each tautomer.

-

Calculate the molar ratio by dividing the integration values. The equilibrium constant K_T = [Lactim]/[Lactam] is the ratio of these integrals.

-

(Optional) Repeat the measurement at different temperatures to study the thermodynamics of the equilibrium (ΔH and ΔS).[1][2]

-

Protocol 2: General Synthetic Approach

While multiple synthetic routes exist for isoquinoline derivatives, a common approach involves the cyclization of appropriately substituted precursors. The synthesis of related 8-aminoquinoline amides often starts with commercially available 8-aminoquinoline, which is then coupled with a carboxylic acid derivative.[21][22] Synthesis of the core 8-aminoisochinolin-1-one structure may involve multi-step procedures starting from precursors like 2-methyl-3-nitrobenzoic acid, followed by cyclization, reduction, and other functional group manipulations.

References

- 1. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. goums.ac.ir [goums.ac.ir]

- 14. benchchem.com [benchchem.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

- 21. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 8-Aminoisoquinolin-1-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Aminoisoquinolin-1-ol

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural resemblance to scaffolds found in bioactive molecules. As a Senior Application Scientist, this guide provides a comprehensive overview of the anticipated spectroscopic data (NMR, IR, MS) for this molecule. It is important to note that publicly available, experimentally verified spectroscopic data for this compound is scarce. Therefore, this guide will leverage data from the closely related and well-characterized parent molecule, isoquinoline, to predict and interpret the spectroscopic features of this compound. This approach provides a robust framework for researchers engaged in the synthesis and characterization of this and similar compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR will provide detailed information about the hydrogen and carbon framework, respectively.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the electron-withdrawing nature of the heterocyclic nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.7 | d | ~ 7.0 |

| H-4 | 7.1 - 7.3 | d | ~ 7.0 |

| H-5 | 7.3 - 7.5 | t | ~ 8.0 |

| H-6 | 6.8 - 7.0 | d | ~ 8.0 |

| H-7 | 7.0 - 7.2 | d | ~ 8.0 |

| -NH₂ | 4.5 - 5.5 | br s | - |

| -OH | 10.0 - 11.0 | br s | - |

d = doublet, t = triplet, br s = broad singlet

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 160 - 165 |

| C-3 | 105 - 110 |

| C-4 | 125 - 130 |

| C-4a | 135 - 140 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 110 - 115 |

| C-8 | 145 - 150 |

| C-8a | 120 - 125 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |

| O-H stretch (hydroxyl) | 3200 - 3400 | Broad, strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-N stretch | 1250 - 1350 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopy.

Part 3: Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₉H₈N₂O, which corresponds to a molecular weight of 160.17 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 161.0658 |

| [M+Na]⁺ | 183.0478 |

Predicted Fragmentation Pathway

Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to fragment in a predictable manner. Common fragmentation pathways may include the loss of CO, HCN, or radicals from the aromatic system.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Infusion: Infuse the sample solution into the mass spectrometer using a syringe pump or an autosampler.

-

Ionization: Ionize the sample using an appropriate technique, such as ESI or APCI (Atmospheric Pressure Chemical Ionization).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and propose structures for the major fragment ions.

Mass Spectrometry Analysis Workflow

Caption: Workflow for mass spectrometry analysis.

Conclusion

This guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound, based on the well-established principles of spectroscopy and comparison with related structures. While this information serves as a valuable resource for researchers, it is imperative that these predictions are confirmed through the experimental acquisition and analysis of the actual compound. The protocols and workflows outlined herein provide a robust framework for such a characterization.

An In-Depth Technical Guide to 8-Aminoisoquinolin-1-ol (CAS No. 216097-69-7): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoisoquinolin-1-ol, and its predominant tautomer 8-amino-1(2H)-isoquinolinone, represents a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, identified by the CAS number 216097-69-7. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide synthesizes available information and provides context based on the well-established chemistry and pharmacology of the broader isoquinoline and aminoquinoline classes. The document covers the structural elucidation, potential synthetic pathways, predicted physicochemical properties, and prospective applications in drug discovery, particularly focusing on its potential as an antitumor and antioxidant agent.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring an isoquinoline core substituted with an amino group at the C8 position and a hydroxyl group at the C1 position. The definitive CAS Registry Number for this compound is 216097-69-7 .[1] It is crucial for researchers to note that this compound exists in a tautomeric equilibrium with 8-amino-1(2H)-isoquinolinone, with the keto form generally being more stable.

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[2][3] The addition of an amino group at the 8-position, as seen in the related 8-aminoquinoline class of antimalarials like primaquine, often imparts significant pharmacological activity and allows for diverse chemical modifications.[4][5]

Tautomerism: this compound vs. 8-amino-1(2H)-isoquinolinone

The structure of this compound allows for keto-enol tautomerism, a form of constitutional isomerism where the isomers are in equilibrium and readily interconvert.[6][7] The two primary tautomers are the enol form (this compound) and the keto form (8-amino-1(2H)-isoquinolinone).

Caption: Keto-enol tautomerism of this compound.

In most heterocyclic systems, the keto form is thermodynamically more stable. Therefore, it is anticipated that 8-amino-1(2H)-isoquinolinone is the predominant species under standard conditions. This is supported by the synonyms associated with its CAS number, which include "8-amino-1,2-dihydroisoquinolin-1-one".[1] For the remainder of this guide, the compound will be referred to by its CAS number or as 8-amino-1(2H)-isoquinolinone, acknowledging the presence of its enol tautomer.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 8-amino-1(2H)-isoquinolinone are not widely published. The table below summarizes the available information, which is primarily based on data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 216097-69-7 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 480.6 ± 45.0 °C (Predicted) | - |

| Density | 1.287 ± 0.06 g/cm³ (Predicted) | - |

Synthesis Strategies

While a specific, peer-reviewed synthesis protocol for 8-amino-1(2H)-isoquinolinone has not been identified in the current literature, established methods for the synthesis of related isoquinoline and quinoline derivatives can provide a logical framework for its preparation.

Conceptual Synthetic Approach

A plausible synthetic route could involve the construction of a suitably substituted benzene ring followed by cyclization to form the isoquinolinone core. A potential disconnection approach is illustrated below.

Caption: Conceptual retrosynthetic analysis.

A forward synthesis could begin with a nitrated and functionalized toluene derivative, which is then elaborated to a phenylacetic acid intermediate. Cyclization, potentially through intramolecular amidation, would yield the nitrated isoquinolinone core. The final step would be the reduction of the nitro group to the desired 8-amino functionality.

Spectroscopic Characterization (Predicted)

No experimental spectra for 8-amino-1(2H)-isoquinolinone are currently available in public databases. However, based on its structure, the following spectroscopic characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as signals for the amine (NH₂) and amide (NH) protons. The aromatic protons would likely appear in the range of δ 6.5-8.5 ppm. The NH₂ protons would likely present as a broad singlet, and the amide NH proton would also be a singlet, potentially further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to the carbon atoms of the isoquinolinone core. The carbonyl carbon (C1) would be the most downfield signal, typically in the range of δ 160-180 ppm. The remaining aromatic carbons would appear between δ 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorptions corresponding to the N-H stretching of the primary amine and the secondary amide (around 3200-3400 cm⁻¹). A prominent C=O stretching band for the amide carbonyl would be expected in the region of 1650-1680 cm⁻¹. C-N stretching and aromatic C=C stretching bands would also be present in the fingerprint region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (160.17). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₈N₂O.

Potential Applications in Drug Discovery and Research

While specific biological data for 8-amino-1(2H)-isoquinolinone is sparse, its structural motifs suggest several promising avenues for research and drug development.

Anticancer Activity

Derivatives of the isomeric 3-aminoisoquinolin-1(2H)-one have been investigated as inhibitors of the cell division cycle 25B (Cdc25B) dual-specificity phosphatase, an enzyme overexpressed in various human cancers.[8][9] This suggests that the 8-aminoisoquinolin-1(2H)-one scaffold could also be explored for the development of novel anticancer agents. The amino group at the 8-position provides a convenient handle for the synthesis of a library of derivatives to probe structure-activity relationships.

Antioxidant Properties

The combination of an aromatic amine and a lactam structure may confer antioxidant properties. The amino group can act as a radical scavenger, and the overall electronic nature of the ring system can influence its ability to stabilize free radicals. This potential has been noted by commercial suppliers, though experimental validation is required.[10]

Fluorescent Probes

The isoquinoline core is a known fluorophore. Functionalization with an amino group can modulate the fluorescence properties, making 8-amino-1(2H)-isoquinolinone a potential platform for the development of fluorescent probes for biological imaging.[10]

Conclusion and Future Directions

This compound (CAS 216097-69-7), existing predominantly as its tautomer 8-amino-1(2H)-isoquinolinone, is a chemical entity with significant potential in medicinal chemistry and materials science. While there is a clear need for more extensive research to fully characterize its synthesis, physicochemical properties, and biological activity, the foundational knowledge of related isoquinoline and aminoquinoline compounds provides a strong basis for future investigation.

For researchers and drug development professionals, this compound represents an attractive starting point for the design of novel therapeutics, particularly in oncology. Future work should focus on developing and publishing a robust and scalable synthetic route, followed by a thorough spectroscopic and physicochemical characterization. Subsequently, a systematic biological evaluation, including in vitro and in vivo studies, will be essential to validate its potential as a therapeutic agent and to elucidate its mechanism of action.

References

- 1. 216097-69-7|this compound|BLD Pharm [bldpharm.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 8-Aminoisoquinolin-1-ol

This guide provides a comprehensive technical overview of the solubility characteristics of 8-Aminoisoquinolin-1-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Designed for researchers, scientists, and formulation experts, this document synthesizes theoretical principles, available data, and robust experimental methodologies to serve as a foundational resource for laboratory applications.

Introduction: Physicochemical Landscape of this compound

This compound, also known as 8-amino-1(2H)-isoquinolinone, belongs to the diverse family of nitrogen-containing heterocyclic compounds that form the backbone of a vast number of pharmaceuticals. Its structure, featuring a fused bicyclic aromatic system with both an amino (-NH₂) and a hydroxyl (-OH) group (in its tautomeric form), imparts a unique combination of physicochemical properties that directly govern its solubility.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₈N₂O[2]

-

Molecular Weight: 160.17 g/mol [2]

-

Predicted pKa: 12.42 ± 0.20[3]

-

Structure: The molecule contains both hydrogen bond donors (-NH₂, -OH) and acceptors (ring nitrogens, carbonyl oxygen), suggesting a strong potential for interaction with polar solvents.

The presence of both acidic (phenolic hydroxyl) and basic (amino group, ring nitrogen) centers means that the ionization state of this compound is highly dependent on pH. This amphoteric nature is a critical factor in its aqueous solubility, as the molecule can exist as a neutral, cationic, or anionic species.[4]

Diagram 1: Chemical Structure and Tautomerism

Caption: Keto-enol tautomerism of the title compound.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the balance between solute-solute interactions (crystal lattice energy) and solute-solvent interactions. For this compound, the following principles are paramount:

-

"Like Dissolves Like": The polarity of the molecule is key. Due to its polar functional groups, it is expected to have higher solubility in polar solvents compared to non-polar solvents.[5]

-

Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. This facilitates strong interactions with protic solvents like water, ethanol, and methanol.

-

Influence of pH: In aqueous media, the solubility of this compound will be at its minimum at its isoelectric point. In acidic solutions (pH < pKa of the amino group), the molecule will be protonated, forming a more soluble cationic salt. In basic solutions (pH > pKa of the hydroxyl group), it will be deprotonated, forming a more soluble anionic salt.

-

Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of compounds because they are highly polar and can accept hydrogen bonds, effectively solvating the molecule and disrupting the crystal lattice.

Based on the solubility characteristics of structurally similar compounds like 8-aminoquinoline, which is generally soluble in polar organic solvents like ethanol and DMSO but has low water solubility, a similar trend can be anticipated for this compound.[6] The addition of the hydroxyl/keto group is expected to increase polarity and potentially enhance aqueous solubility compared to its parent amine.

Solubility Profile

Quantitative, peer-reviewed solubility data for this compound is not widely published. Therefore, this section provides a qualitative and predictive summary based on its structure and data from analogous compounds. Experimental determination is strongly recommended for any application.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Insights |

| Polar Protic | Water (pH 7) | Low to Sparingly Soluble | Strong intermolecular hydrogen bonding in the crystal lattice may dominate. Solubility is expected to be highly pH-dependent.[6] |

| Ethanol, Methanol | Soluble | The alcohol's hydroxyl group can effectively hydrogen bond with the solute, and its hydrocarbon character helps solvate the aromatic rings. | |

| Polar Aprotic | DMSO, DMF | Freely Soluble | These solvents are excellent at disrupting crystal lattices and solvating polar functional groups. DMSO is a common choice for creating stock solutions in biological assays.[7] |

| Acetone | Moderately Soluble | Acetone is polar but lacks hydrogen bond donating ability, which may limit its effectiveness compared to DMSO or alcohols.[8] | |

| Non-Polar | Toluene, Hexane | Insoluble / Very Slightly Soluble | The large difference in polarity between the solute and solvent results in weak solute-solvent interactions, insufficient to overcome the solute-solute forces.[8] |

| Chlorinated | Chloroform, Dichloromethane | Slightly to Moderately Soluble | These solvents have moderate polarity and can interact with the aromatic system, but lack strong hydrogen bonding capabilities. |

Note: Solubility categories (e.g., Freely Soluble, Soluble) are used as general predictors. For precise quantitative values, the experimental protocol outlined in the next section should be followed.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, Ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[10]

-

Causality Insight: Adding a sufficient excess ensures that the solvent becomes fully saturated and that equilibrium can be established between the solid and dissolved states.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.

-

Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with samples potentially taken at 24h and 48h to confirm that the concentration is no longer changing.[11]

-

Causality Insight: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A 24-48 hour period is typically required to ensure the dissolution rate equals the precipitation rate, defining thermodynamic equilibrium.[12]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to let the undissolved solid settle.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

Self-Validation: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to a significant overestimation of the solubility. The first few drops from the filter should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered saturated solution and the standard solutions using a validated HPLC-UV method.

-

Create a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Determine the concentration of the filtered saturated solution by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

-

Diagram 2: Shake-Flask Experimental Workflow

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While specific quantitative data for the solubility of this compound remains elusive in public literature, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous heterocyclic compounds. It is anticipated to be highly soluble in polar aprotic solvents like DMSO, moderately soluble in alcohols, and sparingly soluble in water at neutral pH, with its aqueous solubility being highly dependent on pH. For drug development and research applications, the definitive determination of its thermodynamic solubility using a robust, validated method such as the shake-flask protocol is essential for generating reliable and reproducible data.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 8-Aminoisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 3. This compound | 216097-69-7 [amp.chemicalbook.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. enamine.net [enamine.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Theoretical Investigation of the Structural and Electronic Properties of 8-Aminoisoquinolin-1-ol: A Computational Chemistry Whitepaper

Abstract

8-Aminoisoquinolin-1-ol is a heterocyclic compound of significant interest due to its structural similarity to biologically active quinoline and isoquinoline derivatives. This technical guide presents a comprehensive theoretical framework for the investigation of its molecular structure, with a particular focus on the potential for tautomerism. Leveraging Density Functional Theory (DFT), this paper outlines a robust computational methodology to elucidate the geometric, spectroscopic, and electronic properties of this compound, providing foundational insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting diverse pharmacological activities. Derivatives of 8-aminoquinoline and 8-hydroxyquinoline, close structural analogs of the title compound, have demonstrated antimicrobial, anticancer, and antifungal properties.[1] The introduction of both an amino and a hydroxyl group onto the isoquinoline scaffold at positions 8 and 1, respectively, gives rise to intriguing structural possibilities, most notably the potential for tautomeric equilibria. Understanding the predominant tautomeric form and the energetic landscape of this equilibrium is paramount for predicting the molecule's reactivity, intermolecular interactions, and, consequently, its biological activity.

This guide provides a detailed theoretical protocol for characterizing the structure of this compound, moving beyond a simple description of steps to explain the rationale behind the chosen computational approaches.

Tautomerism in this compound: A Central Hypothesis

A critical aspect of the structure of this compound is the likely existence of two primary tautomeric forms: the amino-ol form and the imino-one form. This phenomenon is analogous to the well-studied keto-enol tautomerism observed in many organic compounds.[2][3] The relative stability of these tautomers can be influenced by factors such as substitution, conjugation, intramolecular hydrogen bonding, and aromaticity.[2]

The proposed tautomeric equilibrium is depicted below:

A visual representation of the tautomeric equilibrium between the amino-ol and imino-one forms of this compound would be inserted here.

A primary objective of the theoretical investigation is to determine the relative energies of these two tautomers and the transition state connecting them, thereby predicting the dominant species under various conditions.

Computational Methodology: A Self-Validating System

The theoretical study of this compound will be conducted using the Gaussian suite of programs. The choice of computational methods and basis sets is guided by previous successful applications to similar heterocyclic systems.[4][5]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometries of both the amino-ol and imino-one tautomers. This will be performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[6] The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Following geometry optimization, frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

Spectroscopic Predictions

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts will be referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Theoretical IR spectra will be generated from the frequency calculations. The vibrational modes will be assigned based on the potential energy distribution (PED). This allows for a direct comparison with experimental FT-IR spectra.[4]

UV-Vis Spectroscopy: Electronic transitions will be predicted using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory. This will provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energies of the HOMO and LUMO, as well as their energy gap (ΔE = ELUMO - EHOMO), will be calculated. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[7] The spatial distribution of these orbitals will also be visualized to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. The MEP map will be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound.[6]

Predicted Structural and Spectroscopic Data

Based on theoretical studies of analogous compounds, the following tables summarize the anticipated results for the two tautomers of this compound.

Table 1: Predicted Geometrical Parameters

| Parameter | Amino-ol Tautomer (Predicted) | Imino-one Tautomer (Predicted) |

| C1-O Bond Length (Å) | ~1.36 | ~1.24 |

| C8-N Bond Length (Å) | ~1.38 | ~1.30 |

| O-H Bond Length (Å) | ~0.97 | - |

| N-H Bond Length (Å) | ~1.01 | ~1.02 |

| C1-N2 Bond Angle (°) | ~120 | ~122 |

| C8-C7-N Bond Angle (°) | ~119 | ~121 |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Property | Amino-ol Tautomer (Predicted) | Imino-one Tautomer (Predicted) |

| 1H NMR (ppm) | ||

| OH Proton | ~9.0 - 10.0 | - |

| NH2 Protons | ~5.0 - 6.0 | - |

| NH Proton | - | ~8.0 - 9.0 |

| 13C NMR (ppm) | ||

| C1 Carbon | ~155 - 160 | ~165 - 170 |

| C8 Carbon | ~140 - 145 | ~145 - 150 |

| IR (cm-1) | ||

| O-H Stretch | ~3400 - 3600 | - |

| N-H Stretch (NH2) | ~3300 - 3500 | - |

| C=O Stretch | - | ~1650 - 1680 |

| C=N Stretch | - | ~1600 - 1630 |

Experimental Workflow: A Guide for Validation

The theoretical predictions outlined in this guide can be validated through a systematic experimental workflow.

Figure 1: A proposed experimental workflow for the synthesis, characterization, and structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the in-depth study of the structure of this compound. By employing a combination of DFT and TD-DFT calculations, it is possible to predict the relative stabilities of its tautomers, as well as its geometric, spectroscopic, and electronic properties. The outlined computational and experimental workflows provide a clear path for researchers to gain a fundamental understanding of this promising heterocyclic compound, which will be invaluable for its potential applications in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

discovery and natural occurrence of 8-Aminoisoquinolin-1-ol

An In-depth Technical Guide to the Putative Molecule: 8-Aminoisoquinolin-1-ol

Abstract: This technical guide addresses the chemical entity this compound. An extensive review of current scientific literature reveals that this specific compound is not well-documented, with no established records of its natural occurrence or a dedicated synthetic pathway. This guide, therefore, serves as a forward-looking whitepaper, establishing a foundation for future research. By leveraging established principles of organic synthesis and analyzing structure-activity relationships of analogous compounds, we present a plausible, expertly-devised synthetic protocol. Furthermore, we explore the potential biological significance of this compound by examining the well-documented therapeutic activities of its core structural motifs: 8-aminoquinolines, 8-hydroxyquinolines, and isoquinoline alkaloids. This document is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic scaffolds.

Introduction: A Novel Scaffold of Interest

The intersection of the isoquinoline core with key functional groups has given rise to a vast number of pharmacologically significant molecules.[1][2] The target of this guide, this compound, represents a novel and uncharacterized structure combining three key features:

-

An isoquinolin-1-ol (or isoquinolone) lactam core.

-

An amino group at the C8 position of the fused benzene ring.

-

A structural relationship to the highly bioactive 8-hydroxyquinoline and 8-aminoquinoline families.

Given the lack of direct literature, this guide will establish the scientific groundwork for this molecule. We will first propose a robust and logical synthetic pathway, providing a detailed, step-by-step protocol that is self-validating in its chemical logic. Subsequently, we will synthesize existing data on related compounds to project the potential therapeutic applications of this compound, thereby providing a strong rationale for its future synthesis and investigation.

Proposed Synthesis of this compound

The absence of a reported synthesis necessitates a de novo design. The following multi-step pathway is proposed, leveraging well-established and reliable organic transformations. The strategy involves the construction of a substituted isoquinoline precursor followed by cyclization and final functional group manipulation.

Rationale Behind Experimental Choices:

The chosen route begins with 2-methyl-3-nitrobenzoic acid, a commercially available starting material that already contains the necessary carbon framework and a nitrogen precursor (-NO2) at the correct relative positions for the final C8 amine. The Pomeranz–Fritsch reaction provides a reliable method for constructing the isoquinoline ring system.[3] Subsequent steps are chosen for their high efficiency and selectivity, such as the robust reduction of a nitro group to an amine and the oxidation of a methyl group to facilitate cyclization into the desired isoquinolin-1-ol.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of 2-Methyl-3-nitrobenzaldehyde

-

To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in dry tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the mixture to 0°C.

-

Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with methanol, followed by 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude alcohol is then dissolved in dichloromethane (DCM), and pyridinium chlorochromate (PCC, 1.5 eq) is added.

-

Stir the mixture at room temperature for 2 hours until the starting material is consumed (monitored by TLC).

-

Filter the mixture through a pad of silica gel and celite, and concentrate the filtrate to yield 2-methyl-3-nitrobenzaldehyde.

Step 2: Formation of the Isoquinoline Ring via Pomeranz–Fritsch Reaction

-

Condense 2-methyl-3-nitrobenzaldehyde (1.0 eq) with an aminoacetoaldehyde diethyl acetal (1.1 eq) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the Schiff base.

-

Subject the resulting imine to cyclization using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with gentle heating.

-

This reaction will yield 8-nitroisoquinoline.

Step 3: Conversion to 8-Nitroisoquinolin-1-ol This step is hypothetical and based on oxidation/rearrangement chemistry.

-

The 8-nitroisoquinoline can potentially be converted to the N-oxide at the isoquinoline nitrogen using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).

-

Treatment of the N-oxide with acetic anhydride can induce a rearrangement, which upon hydrolysis, may yield the isoquinolin-1-ol. Alternatively, a more direct synthesis starting from a phthalide derivative might be explored.

Alternative Step 3 & 4: A More Direct Route to the Isoquinolin-1-ol Core A more reliable approach would involve building the isoquinolin-1-ol from a different precursor. A potential method is the cyclization of an appropriately substituted 2-vinylbenzamide.

Proposed Revised Route (More Robust):

Step 2a: Synthesis of N-substituted-2-methyl-3-nitrobenzamide

-

Convert 2-methyl-3-nitrobenzoic acid (1.0 eq) to its acid chloride using thionyl chloride (SOCl₂, 1.2 eq) in DCM.

-

React the acid chloride with a suitable amine (e.g., methylamine) to form the corresponding amide.

Step 3a: Functionalization and Cyclization

-

The methyl group of the benzamide would need to be functionalized to introduce the second carbon of the heterocyclic ring, followed by cyclization to form the 8-nitroisoquinolin-1-ol. This complex transformation highlights the synthetic challenge.

Step 4: Reduction of the Nitro Group

-